[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene
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Overview
Description
[1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a dichloromethoxy group and a methylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene typically involves the reaction of benzene with dichloromethane and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including chlorination and alkylation, to introduce the dichloromethoxy and methylpropan-2-yl groups onto the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the dichloromethoxy group to a methoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloromethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetone, mild heating.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Methoxy-substituted benzene derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Scientific Research Applications
Chemistry: [1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a probe to study the effects of chlorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including solvents, coatings, and polymers. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene involves its interaction with specific molecular targets and pathways. The dichloromethoxy group can participate in electrophilic aromatic substitution reactions, while the methylpropan-2-yl group can influence the compound’s steric and electronic properties. These interactions can modulate the compound’s reactivity and biological activity.
Comparison with Similar Compounds
[1-(Chloromethoxy)-2-methylpropan-2-yl]benzene: Similar structure but with one less chlorine atom.
[1-(Methoxy)-2-methylpropan-2-yl]benzene: Similar structure but with no chlorine atoms.
[1-(Dichloromethoxy)-2-ethylpropan-2-yl]benzene: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: [1-(Dichloromethoxy)-2-methylpropan-2-yl]benzene is unique due to the presence of both dichloromethoxy and methylpropan-2-yl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
918903-45-4 |
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Molecular Formula |
C11H14Cl2O |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
[1-(dichloromethoxy)-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C11H14Cl2O/c1-11(2,8-14-10(12)13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
HFMQETIEWGMCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(Cl)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
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